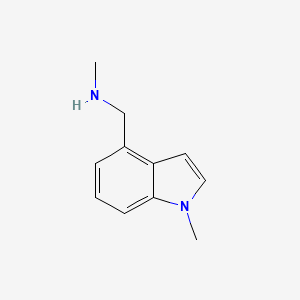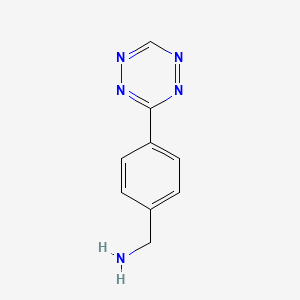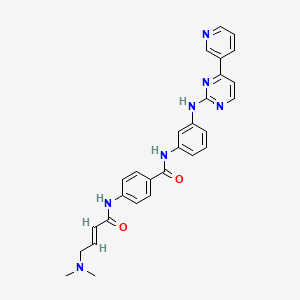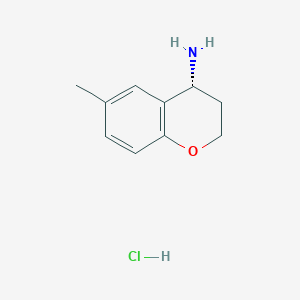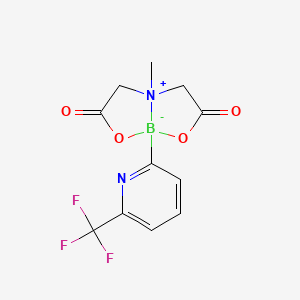
5-Methoxy-3-(methylthio)-1H-indole
Übersicht
Beschreibung
Synthesis Analysis
Several synthetic methods exist for producing this compound. One notable approach involves the reaction of 3-Chloro-5-(methylthio)pyridine with sodium methylate in N,N-dimethylformamide at 80°C for 4 hours, yielding a 79% yield .
Molecular Structure Analysis
The molecular structure of 5-Methoxy-3-(methylthio)-1H-indole consists of an indole ring with a methoxy group (OCH3) at position 5 and a methylthio group (SCH3) at position 3. The linear formula is CH3C6H3(OCH3)OH .
Chemical Reactions Analysis
Indoles, both natural and synthetic, exhibit various biologically significant properties. They are found in proteins (e.g., tryptophan), drugs (e.g., indomethacin), and plants (e.g., strychnine). Investigating novel synthesis methods for indoles remains an active area of research .
Physical And Chemical Properties Analysis
Wissenschaftliche Forschungsanwendungen
Alzheimer's Disease Research
5-Methoxy-3-(methylthio)-1H-indole derivatives have shown promise in the treatment of cognitive disorders such as Alzheimer's Disease. A specific derivative, 1-[(2-Bromophenyl)sulfonyl]-5-methoxy-3-[(4-methyl-1-piperazinyl)methyl]-1H-indole dimesylate monohydrate (SUVN-502), demonstrates high affinity and selectivity for the human 5-HT6R receptor. Its potential efficacy in cognitive improvement makes it a significant candidate for further study in Alzheimer's treatment (Nirogi et al., 2017).
Antioxidant and Cytoprotective Activity
Studies on derivatives of 5-Methoxy-3-(methylthio)-1H-indole have revealed their potential as antioxidants and cytoprotective agents. These derivatives, including 5-Methoxy-2-(N-acetylaminoethyl)indole, exhibit significant in vitro antioxidant potency, comparable to, or even better than, that of melatonin in certain cases. This suggests their potential use in neuroprotective pharmacological applications (Spadoni et al., 2006).
Photophysics Research
5-Methoxyindole, a related compound, serves as a subject in the study of photophysics. It has been characterized as a non-exciplex forming indole, displaying unique excited state behavior, which is valuable in understanding exciplex classes like charge-transfer and dipole-dipole stabilized exciplexes. This research contributes to the broader understanding of molecular photophysics (Hershberger & Lumry, 1976).
Chemical Reactivity Studies
Investigations into the reactivity of various indole compounds, including 5-methoxyindole, have been conducted. These studies explore the kinetics of reactions with different benzhydryl cations, contributing to a deeper understanding of the nucleophilicity and reactivity of these molecules. Such research is crucial for synthetic chemistry and the development of new compounds (Lakhdar et al., 2006).
Spectroscopic and Computational Studies
Spectroscopic and computational studies on methyl 5-methoxy-1H-indole-2-carboxylate, a derivative of 5-Methoxyindole, reveal insights into its electronic nature, molecular structure, and reactivity. Such studies are significant for understanding the potential applications of these molecules in various fields, including materials science and molecular engineering (Almutairi et al., 2017).
Eigenschaften
IUPAC Name |
5-methoxy-3-methylsulfanyl-1H-indole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NOS/c1-12-7-3-4-9-8(5-7)10(13-2)6-11-9/h3-6,11H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCPXSLVIKMPPHN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)NC=C2SC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301290415 | |
| Record name | 1H-Indole, 5-methoxy-3-(methylthio)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301290415 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Methoxy-3-(methylthio)-1H-indole | |
CAS RN |
1416438-06-6 | |
| Record name | 1H-Indole, 5-methoxy-3-(methylthio)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1416438-06-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1H-Indole, 5-methoxy-3-(methylthio)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301290415 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



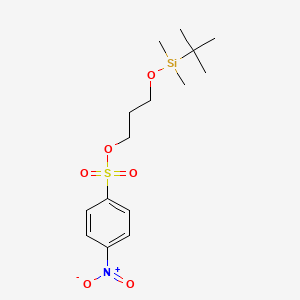



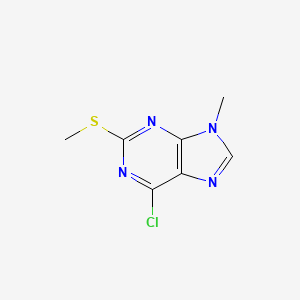

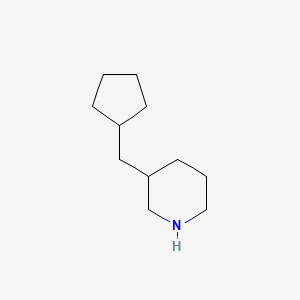
![3-[(2,4-Dinitrophenyl)methyl]pentane-2,4-dione](/img/structure/B1456718.png)
